

# Spectroscopic and Mechanistic Profile of Chroman 1: A Technical Guide

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## Compound of Interest

Compound Name: *Chroman 1*

Cat. No.: *B606663*

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Introduction: **Chroman 1** is a highly potent and selective inhibitor of Rho-associated kinase 2 (ROCK2), a key enzyme in cellular signaling pathways.<sup>[1][2][3]</sup> Its chemical name is (S)-N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-6-methoxychroman-3-carboxamide. Due to its high potency, with IC<sub>50</sub> values in the picomolar range for ROCK2, it is a valuable tool for researchers in cell biology and drug development.<sup>[2][3]</sup> This guide provides a summary of the expected spectroscopic data for **Chroman 1**, detailed experimental protocols for its analysis, and an overview of its mechanism of action within the ROCK2 signaling pathway. While specific experimental spectra for **Chroman 1** are not widely available in public databases, the data presented here are based on the known chemical structure and spectroscopic characteristics of related chroman derivatives.

## Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Chroman 1** based on its molecular structure and data from analogous compounds.

## Mass Spectrometry (MS)

Mass spectrometry for **Chroman 1** would be expected to confirm its molecular weight and formula. Electrospray ionization (ESI) is a common soft ionization technique for such molecules and would likely produce a prominent protonated molecular ion.<sup>[4]</sup>

Parameter	Expected Value
Molecular Formula	C <sub>24</sub> H <sub>28</sub> N <sub>4</sub> O <sub>4</sub>
Molecular Weight	436.5 g/mol
Predicted [M+H] <sup>+</sup> (m/z)	437.2187
Ionization Method	Electrospray Ionization (ESI)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **Chroman 1** is expected to show distinct signals for the protons on the chroman core, the substituted phenyl ring, the pyrazole moiety, and the ethoxy side chain. Expected chemical shifts are influenced by the electronic environment of each proton. For instance, protons on the aromatic rings will appear in the downfield region (typically 6.5-8.0 ppm).<sup>[5]</sup><sup>[6]</sup>

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity
Aromatic (Chroman & Phenyl)	6.5 - 8.0	m
Pyrazole CH	7.5 - 8.0	s
Amide NH	8.0 - 9.0	br s
O-CH <sub>2</sub> (Chroman)	4.2 - 4.6	m
O-CH <sub>2</sub> (Ethoxy)	4.0 - 4.3	t
OCH <sub>3</sub>	3.7 - 3.9	s
CH (Chroman C3)	3.5 - 3.8	m
CH <sub>2</sub> (Chroman C4)	2.8 - 3.2	m
N-CH <sub>2</sub> (Ethoxy)	2.6 - 2.9	t
N(CH <sub>3</sub> ) <sub>2</sub>	2.2 - 2.5	s

s = singlet, t = triplet, m = multiplet, br s = broad singlet

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of **Chroman 1**. The carbonyl carbon of the amide is expected to be the most downfield signal. Aromatic carbons will resonate in the 110-160 ppm range, while aliphatic carbons will appear in the upfield region.<sup>[7][8]</sup>

Carbons	Expected Chemical Shift (δ, ppm)
C=O (Amide)	168 - 172
Aromatic & Pyrazole	110 - 160
O-CH <sub>2</sub> (Chroman)	65 - 75
O-CH <sub>2</sub> (Ethoxy)	65 - 70
OCH <sub>3</sub>	55 - 60
N-CH <sub>2</sub> (Ethoxy)	50 - 55
N(CH <sub>3</sub> ) <sub>2</sub>	45 - 50
CH (Chroman C3)	40 - 45
CH <sub>2</sub> (Chroman C4)	25 - 30

## Infrared (IR) Spectroscopy

The IR spectrum of **Chroman 1** will show characteristic absorption bands for its functional groups. Key expected vibrations include the N-H and C=O stretching of the amide group, C-O stretches from the ether and methoxy groups, and C=C stretches from the aromatic rings.<sup>[4]</sup>

Functional Group	Expected Absorption Band (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amide)	3200 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide)	1640 - 1680	Strong
C=C Stretch (Aromatic)	1500 - 1600	Medium
C-O Stretch (Ether)	1200 - 1270	Strong

## Experimental Protocols

Standard methodologies for the spectroscopic analysis of small organic molecules like **Chroman 1** are detailed below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the **Chroman 1** sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>), within a 5 mm NMR tube.[9]
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at 400 MHz or higher, is used for analysis.[10]
- **<sup>1</sup>H NMR Acquisition:** The proton spectrum is acquired using a sufficient number of scans to obtain a high signal-to-noise ratio. Standard parameters include a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[9]
- **<sup>13</sup>C NMR Acquisition:** The carbon spectrum is typically acquired with broadband proton decoupling to simplify the spectrum and enhance signal sensitivity through the Nuclear Overhauser Effect (NOE).[8] For quantitative analysis, inverse gated decoupling with a long relaxation delay is necessary.[8]

### Mass Spectrometry (MS)

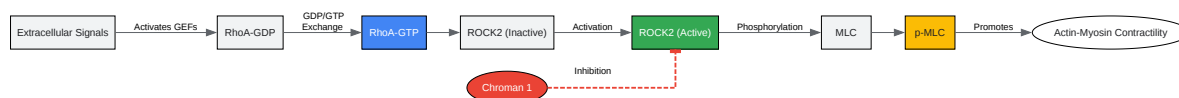
- **Sample Preparation:** A dilute solution of **Chroman 1** is prepared in a solvent compatible with the ionization source, such as acetonitrile or methanol.
- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used.<sup>[11]</sup>
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically employed for molecules of this type. This involves infusing the sample solution into the ESI source at a constant flow rate.<sup>[12]</sup>
- **Data Acquisition:** The mass spectrum is acquired over a relevant mass-to-charge ( $m/z$ ) range to detect the molecular ion and any significant fragments.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Solid):** A small amount of the solid **Chroman 1** sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.<sup>[13]</sup>
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Biological Activity and Signaling Pathway

**Chroman 1** functions as a potent and highly selective inhibitor of ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.<sup>[14][15]</sup> The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2.<sup>[15]</sup> ROCK activation leads to the phosphorylation of downstream substrates, such as Myosin Light Chain (MLC), which promotes actin-myosin contractility.<sup>[14]</sup> By inhibiting ROCK2, **Chroman 1** disrupts these downstream events.



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Inhibition of the ROCK2 signaling pathway by **Chroman 1**.

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